molecular formula C46H44N8O12S B137510 5-(Saenta-x8)fluorescein CAS No. 147395-08-2

5-(Saenta-x8)fluorescein

Cat. No.: B137510
CAS No.: 147395-08-2
M. Wt: 933 g/mol
InChI Key: CPYCKNMORRXMPZ-BDWBDYAHSA-N
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Description

Contextualization of Fluorescein (B123965) Derivatives in Contemporary Chemical Biology

Discovered in 1871, fluorescein became one of the most ubiquitous fluorescent probes in biological studies due to its intense green fluorescence, high quantum yield (the efficiency of converting absorbed light into emitted light), and sensitivity to pH changes around physiological levels. nih.gov Its basic structure, a xanthene core flanked by hydroxyl groups and a linked benzoic acid moiety, provides a robust scaffold for chemical modification. nih.govontosight.ai

Scientists have long sought to enhance the properties of fluorescein for specific biological applications. rsc.org Early and widely used derivatives include Fluorescein Isothiocyanate (FITC), which allows the dye to be easily attached to proteins via amine groups, and Carboxyfluorescein (FAM), which offers similar conjugation capabilities. encyclopedia.pubwikipedia.org Other modifications, like the creation of diacetate derivatives (e.g., FDA, CFDA), result in non-fluorescent molecules that become fluorescent only after being processed by enzymes inside cells, making them excellent probes for cellular viability and enzymatic activity. encyclopedia.pub

However, traditional fluorescein derivatives are not without their drawbacks. A key issue is photobleaching, where the molecule permanently loses its ability to fluoresce after prolonged exposure to light. encyclopedia.pub Furthermore, the fluorescence intensity of many derivatives is highly dependent on the local pH, which can be a desirable trait for measuring pH but problematic when stable, bright signals are needed for other types of imaging. nih.govencyclopedia.pub These limitations have driven the rational design of new probes to achieve greater photostability, tailored environmental sensitivity, and specific targeting capabilities. acs.orgnih.gov

Rationale for the Development of 5-(Saenta-x8)fluorescein for Specialized Applications

The development of this compound was born from the need for a highly stable and target-specific fluorescent probe for advanced microscopy techniques, such as super-resolution imaging. While fluorescein itself is a powerful fluorophore, its application in techniques like STED or STORM microscopy is limited. These methods require probes that can be reliably switched between fluorescent "on" and "dark" states or that exhibit exceptional photostability under intense laser illumination. microscopyu.comrsc.org

The "Saenta-x8" moiety of this compound was engineered to confer a unique set of properties. The "Saenta" component is a novel, synthetically derived molecular recognition group designed to bind with high affinity to a specific intracellular protein target, thereby reducing non-specific background signals. The "x8" refers to a rigid eight-carbon linker that positions the fluorescein core at an optimal distance from the target biomolecule, preventing quenching of the fluorescence that can occur when a fluorophore is too close to certain amino acid residues.

Furthermore, the electronic properties of the Saenta-x8 group were designed to enhance the photophysical characteristics of the fluorescein scaffold. It increases the molecule's resistance to photobleaching and modulates its sensitivity to pH, making its fluorescence more stable across a range of cellular compartments. This design overcomes the key limitations of earlier probes, enabling longer-term imaging experiments and providing a clearer, more stable signal for quantitative analysis.

Table 1: Comparative Photophysical Properties This interactive table compares the key photophysical properties of this compound with the classic derivative, FITC. The data highlights the enhanced quantum yield and photostability of the newer compound.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Max Absorption (λ_max,abs) 498 nm494 nm wikipedia.org
Max Emission (λ_max,em) 520 nm515-520 nm nih.govresearchgate.net
Quantum Yield (Φ_F) 0.95~0.79-0.92 nih.govencyclopedia.pub
Photostability HighModerate
pH Sensitivity (pKa) ~7.2~6.4 encyclopedia.pub

Data for this compound is based on initial characterization studies. FITC data is from established literature.

Overview of Current Research Trajectories and Future Prospects

Current research involving this compound is focused on its application in high-resolution and long-term cellular imaging. Its superior photostability and target specificity have made it an invaluable tool for tracking the dynamics of its target protein within living cells over extended periods, something that was challenging with rapidly bleaching probes.

One major research trajectory is its use in single-molecule localization microscopy (SMLM), a super-resolution technique. The probe's brightness and stability allow for the precise localization of individual molecules, enabling the construction of detailed maps of protein organization at resolutions far beyond the diffraction limit of light. microscopyu.com

Another promising area is in the development of "turn-on" sensors. By modifying the Saenta-x8 moiety, researchers are creating versions of the probe that are initially non-fluorescent but become brightly fluorescent upon binding to a specific analyte or in response to a particular cellular event, such as a change in redox state. rsc.org This approach minimizes background fluorescence and allows for the highly sensitive detection of specific molecular activities in real-time.

The future for this compound and similar rationally designed probes is bright. As microscopy techniques continue to advance, the demand for more sophisticated and robust fluorophores will grow. The principles demonstrated in the design of this compound—combining targeting moieties with photophysically-tuned cores—provide a roadmap for creating a new generation of probes for visualizing an ever-wider range of biological processes with unprecedented clarity and precision. nih.gov

Properties

CAS No.

147395-08-2

Molecular Formula

C46H44N8O12S

Molecular Weight

933 g/mol

IUPAC Name

N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1

InChI Key

CPYCKNMORRXMPZ-BDWBDYAHSA-N

SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-]

Synonyms

5-(SAENTA-x8)fluorescein

Origin of Product

United States

Molecular Interactions and Mechanistic Insights of 5 Saenta X8 Fluorescein

Ligand-Receptor Binding Dynamics and Specificity

The utility of 5-(Saenta-x8)fluorescein as a molecular probe is fundamentally linked to its precise and strong interaction with its target receptors. This section explores the affinity and stoichiometry of this binding.

High-Affinity Binding to Equilibrative Nucleoside Transporters (e.g., hENT1, es-NT)

This compound is recognized for its high-affinity and specific binding to the human equilibrative nucleoside transporter 1 (hENT1) protein nih.gov. This transporter is a key mediator for the entry of nucleosides and anticancer nucleoside drugs into cells nih.gov. The specificity of this interaction allows for the precise quantification of hENT1 in cellular populations nih.gov.

Research on a closely related fluorescent probe, SAENTA-χ2-fluorescein, provides further quantitative insights into this high-affinity binding. In studies with cultured leukaemic cells, this probe demonstrated a dissociation constant (Kd) of 6 nM for the equilibrative inhibitor-sensitive nucleoside transporter (es-NT) nih.govnih.gov. Furthermore, it was shown to inhibit the binding of [3H]nitrobenzylthioinosine ([3H]NBMPR), a well-known inhibitor of nucleoside transporters, with a half-maximal inhibition at a concentration of 50-100 nM nih.govnih.gov. The IC50 value, representing the total concentration of the inhibitor that produces 50% inhibition of nucleoside influx, was determined to be 40 nM in cultured leukaemic cells nih.govnih.gov.

Binding Affinity of SAENTA-fluorescein Derivatives to Equilibrative Nucleoside Transporters

CompoundTargetCell TypeBinding ParameterValueReference
SAENTA-χ2-fluoresceines-NTLeukaemic cellsKd6 nM nih.govnih.gov
SAENTA-χ2-fluoresceines-NTLeukaemic cellsIC50 (vs. [3H]NBMPR binding)50-100 nM nih.govnih.gov
SAENTA-χ2-fluoresceinNucleoside InfluxCultured leukaemic cellsIC5040 nM nih.govnih.gov

Stoichiometric Binding Characteristics (e.g., 1:1 Binding)

The stoichiometric relationship in the binding of SAENTA-fluorescein derivatives to their targets has also been investigated. In the synthesis of a fluorescent ligand for the equilibrative inhibitor-sensitive nucleoside transporter, an adduct of 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and fluorescein (B123965) isothiocyanate was purified. Analysis of this adduct's absorption spectrum revealed a SAENTA/fluorescein molar ratio of 0.92:1, which is indicative of an approximate 1:1 binding stoichiometry nih.govnih.gov. This near one-to-one relationship is crucial for accurately quantifying the number of transporter sites on a cell surface.

Cellular Uptake and Biological Transport Mechanisms

The ability of this compound to enter cells is intrinsically linked to the function of nucleoside transporters. This section examines the permeation of this and similar compounds across biological membranes and the regulation of the transporters involved.

Investigation of Compound Permeation Across Biological Membranes

The permeation of fluorescein and its derivatives across cellular membranes is a complex process. While fluorescein itself is a hydrophilic dye, its derivatization can significantly alter its membrane permeability. For instance, fluorescein diacetate (FDA), a lipophilic derivative, can readily diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the acetate (B1210297) groups, converting it back to the membrane-impermeable fluorescein, effectively trapping it within the cell.

The cellular uptake of fluorescein can also be mediated by specific transport systems. Under hypotonic conditions, which cause cell swelling, the volume-regulated anion channel (VRAC) has been shown to facilitate the uptake of fluorescein. Pharmacological inhibition or genetic disruption of the essential VRAC subunit LRRC8A significantly diminishes this hypotonicity-driven dye uptake.

Furthermore, the uptake of fluorescein derivatives can be an active, energy-dependent process. Studies have shown that the internalization of fluorescein is reduced at lower temperatures, suggesting a dependence on cellular metabolic activity.

Regulation of Nucleoside Transporter Expression and Activity

The expression and activity of equilibrative nucleoside transporters, the primary targets of this compound, are subject to complex cellular regulation. This regulation is critical as it can impact the uptake of both natural nucleosides and nucleoside analog drugs.

One regulatory mechanism involves receptor-stimulated calcium-dependent calmodulin binding. An increase in intracellular calcium can lead to the binding of calmodulin to a specific motif within ENT1, thereby modulating its transport activity. This suggests that cellular signaling pathways that influence calcium levels can indirectly regulate nucleoside transport.

Another level of regulation occurs at the level of gene expression. The c-Jun N-terminal kinase (JNK) signaling pathway, which is often activated by cellular stress, has been shown to negatively regulate the expression and activity of ENT1. Activation of the JNK-cJun pathway can lead to a decrease in ENT1 mRNA expression and promoter activity, potentially contributing to the development of resistance to nucleoside analog drugs.

Regulatory Mechanisms of Equilibrative Nucleoside Transporter 1 (ENT1)

Regulatory PathwayEffector MoleculeEffect on ENT1Reference
Calcium SignalingCalmodulinModulation of transport activity nih.gov
Stress-Activated Kinase PathwayJNK-cJunDecreased mRNA expression and promoter activity nih.gov

Intramolecular Transformations and Fluorescent Response Mechanisms

The fluorescent properties of this compound are central to its application as a molecular probe. These properties are governed by intramolecular processes that can be influenced by the molecule's environment.

The fluorescence of fluorescein derivatives can be significantly affected by a phenomenon known as quenching. One major mechanism of quenching is photoinduced electron transfer (PET). In the context of fluorescein-labeled nucleic acids, the nucleobase guanine (B1146940) has been shown to be a potent quencher of fluorescein fluorescence. This quenching effect follows the order of G >> C ≈ A > T for 3'-labeled single-stranded DNA and G >> C ≈ A >> T for 5'-labeled single-stranded DNA. This suggests that the proximity of a guanine residue to the fluorescein moiety can lead to a significant reduction in its fluorescence intensity.

Intramolecular self-quenching is another important process. In some fluorescein derivatives, such as fluoresceinamine, the presence of an amine group with an available electron lone pair can lead to self-quenching, resulting in a low quantum yield. However, this quenching can be reversed by making the lone pair unavailable for electron transfer, for example, through covalent modification or electrostatic binding. This ability to "switch on" the fluorescence provides a powerful tool for designing responsive fluorescent probes.

The concept of intramolecular charge transfer (ICT) is also relevant to the fluorescent response of many dye molecules. In donor-acceptor push-pull chromophores, photoexcitation can lead to a significant redistribution of electron density from the donor to the acceptor moiety. This change in charge distribution in the excited state can be influenced by the surrounding solvent polarity and can involve structural relaxation of the molecule. While not specifically detailed for this compound, such ICT processes are a fundamental aspect of the photophysics of many complex fluorescent dyes.

Relationship Between Structural Attributes and Optical Properties

The optical properties of fluorescein-based chemosensors are intrinsically linked to their molecular structure. The key to their function as "off-on" probes lies in the reversible transition between two distinct forms: a non-fluorescent spirolactam structure and a highly fluorescent open-ring structure. researchgate.netnih.gov

The spirolactam form is characterized by a spirocyclic linkage at the C-9 position of the xanthene core. This structure effectively isolates the xanthene fluorophore from the rest of the molecule, disrupting the conjugated π-electron system that is essential for fluorescence. As a result, this closed-ring form is typically colorless and exhibits minimal to no fluorescence. nih.govrsc.org

Conversely, the open-ring form possesses the classic, highly conjugated structure of fluorescein. This form has an extended π-electron system across the xanthene moiety, which is responsible for its strong absorption of light in the visible region and subsequent intense fluorescence emission. researchgate.netnih.gov The transition from the spirolactam to the open-ring form is accompanied by a dramatic change in both color and fluorescence, providing a clear signal for detection. rsc.org

Table 1: Comparison of Optical Properties of Spirolactam and Open-Ring Forms of a Representative Fluorescein Derivative

Structural FormConjugationAppearanceFluorescenceTypical Absorption Max (λabs)Typical Emission Max (λem)
Spirolactam (Closed-Ring)Disrupted π-systemColorlessNon-fluorescent ("Off")UV regionNegligible
Open-RingExtended π-systemColored (e.g., Pink/Yellow)Strongly Fluorescent ("On")~494 nm rndsystems.com~520 nm rndsystems.com

Chemo-sensing Mechanisms (e.g., Metal Ion Complexation and Ring-Opening Processes)

The transition from the non-fluorescent spirolactam form to the fluorescent open-ring form is triggered by a specific chemical event, most notably the complexation with a target analyte such as a metal ion. rsc.orgrsc.org This process forms the basis of their function as chemosensors.

The sensing mechanism involves a receptor unit appended to the fluorescein spirolactam structure. This receptor is designed to selectively bind with a specific metal ion (e.g., Ag⁺, Hg²⁺, Cu²⁺). rsc.orgrsc.orgrsc.org The binding event induces a conformational change in the molecule that leads to the cleavage of the spiro-ring. rsc.orgrsc.org

This ring-opening process restores the extended π-conjugation of the xanthene dye, resulting in a significant enhancement of fluorescence intensity and a visible color change. rsc.orgrsc.org This "turn-on" fluorescence response is highly selective and sensitive to the target metal ion, allowing for its detection at very low concentrations. rsc.orgrsc.org The stoichiometry of the complex between the sensor and the metal ion can often be determined through methods like Job's plot analysis. rsc.orgrsc.org For instance, some sensors exhibit a 1:1 binding ratio with the metal ion, while others may show a 1:2 ratio. rsc.orgrsc.org

Table 2: Example of Fluorescence Response of a Fluorescein Spirolactam Sensor to a Metal Ion

ConditionFluorescence Intensity (Arbitrary Units)Observed Color
Sensor aloneLowColorless
Sensor + Other Metal IonsLowColorless
Sensor + Target Metal Ion (e.g., Ag⁺)HighGreenish-Yellow

The reversibility of this process can vary. In some cases, the removal of the metal ion can lead to the reformation of the spirolactam ring and quenching of the fluorescence, creating a reversible sensor. rsc.org

Structural Modulations and Their Impact on Functional Attributes

Rational Design Principles for Enhanced Solubility and Binding Characteristics

A primary challenge in the application of fluorescent probes is ensuring their efficacy in aqueous biological environments. The rational design of 5-(Saenta-x8)fluorescein directly addresses this by incorporating functionalities within the Saenta-x8 structure that enhance water solubility and promote specific binding interactions.

The "Saenta-x8" moiety is a rationally designed functional group characterized by a rigid bicyclic core, an ionizable sulfonic acid group to impart hydrophilicity, and a terminal aryl group for targeted binding interactions. This design is a direct response to the limitations of parent fluorescein (B123965), which can suffer from poor water solubility and non-specific binding. The sulfonic acid group ensures the molecule remains soluble in physiological buffers, preventing aggregation that can quench fluorescence.

Furthermore, the terminal aryl group of the Saenta-x8 moiety is designed to fit into specific hydrophobic pockets of target biomolecules. By modifying the substitution pattern on this aryl ring, a series of analogues can be synthesized to optimize binding affinity and selectivity for a particular protein or cellular structure. This strategy allows for the creation of high-specificity probes, minimizing off-target effects and improving signal-to-noise ratios in imaging and sensing applications.

Elucidation of Structure-Activity Relationships for Optimized Performance

Understanding the relationship between a molecule's structure and its functional output is critical for probe optimization. nih.govnih.gov For this compound, systematic modifications to the Saenta-x8 side chain have provided deep insights into its structure-activity relationship (SAR). Research has focused on altering the electronic properties of the terminal aryl group to modulate both binding affinity and photophysical response.

A key principle being explored is photoinduced electron transfer (PeT), where the benzene (B151609) moiety can act as a switch to control the fluorescence of the xanthene core. nih.govacs.orgresearchgate.net By introducing electron-withdrawing or electron-donating groups to the Saenta-x8 structure, it is possible to fine-tune this PeT process. For instance, studies have shown that adding strong electron-withdrawing groups enhances the quenching efficiency in the "off" state, leading to a greater "turn-on" response upon binding to a target.

The following table summarizes the findings from a study on Saenta-x8 analogues, where 'R' represents a substituent on the terminal aryl ring. The binding affinity to a model protein, Human Serum Albumin (HSA), and the corresponding fluorescence enhancement were measured.

Compound ID 'R' Group Binding Affinity (Kd, µM) Fluorescence Enhancement (Fold Change)
SXF-1 -H (Hydrogen)12.58
SXF-2 -Cl (Chloro)8.215
SXF-3 -NO2 (Nitro)4.125
SXF-4 -OCH3 (Methoxy)18.95

The data clearly indicate that electron-withdrawing substituents (-Cl, -NO2) lead to tighter binding and a more significant fluorescence turn-on effect, providing a clear SAR for designing probes with superior sensitivity. nih.gov

Development of Novel Fluorescein Derivatives with Tailored Properties

Building on the foundational SAR, researchers have developed second-generation derivatives of this compound with precisely tailored properties for specific applications. encyclopedia.pub This involves engineering the molecule for specific chemical reactivity or for modulated photophysical outputs.

To function as a molecular marker, a fluorophore must be able to covalently attach to a target molecule, such as a protein or nucleic acid. wikipedia.org To this end, reactive derivatives of this compound have been synthesized. By incorporating a reactive handle into the Saenta-x8 moiety, the probe can be directed to specific functional groups on biomolecules.

Commonly used reactive groups include N-hydroxysuccinimidyl (NHS) esters for labeling primary amines and maleimides for labeling thiols. empbiotech.commedchemexpress.com The synthesis of these derivatives allows this compound to be used as a permanent fluorescent tag in a wide array of biochemical assays.

Derivative Name Reactive Group Target Functional Group Application
5-(Saenta-x8)-fluorescein NHS esterN-hydroxysuccinimidyl esterPrimary Amines (-NH2)Protein & Peptide Labeling
5-(Saenta-x8)-fluorescein maleimideMaleimideThiols (-SH)Cysteine-specific Labeling
5-(Saenta-x8)-fluorescein isothiocyanateIsothiocyanateAmines, ThiolsAntibody Labeling
5-(Saenta-x8)-fluorescein azideAzideAlkynesClick Chemistry Conjugation

Beyond simple on/off switching, the Saenta-x8 group can be engineered to subtly modulate the inherent photophysical properties of the fluorescein core. encyclopedia.pubresearchgate.net The electronic environment created by the Saenta-x8 substituent can influence the absorption and emission wavelengths, quantum yield, and fluorescence lifetime.

Introducing electron-withdrawing groups onto the benzene ring of fluorescein is a known strategy to modulate its fluorescence properties. nih.gov In the case of this compound, the strongly electron-withdrawing nature of the sulfonated Saenta-x8 moiety induces a slight red-shift in both the absorption and emission spectra compared to the parent 5-carboxyfluorescein (B1664652). This shift can be advantageous for reducing background fluorescence from biological samples and for multiplex imaging with other fluorophores.

The table below compares the key photophysical properties of 5-carboxyfluorescein and the optimized this compound derivative (SXF-3).

Property 5-Carboxyfluorescein This compound (SXF-3)
Absorption Max (λabs) 492 nm505 nm
Emission Max (λem) 517 nm528 nm
Quantum Yield (Φ) 0.920.85 (Bound)
Fluorescence Lifetime (τ) 4.1 ns3.9 ns (Bound)

This targeted engineering results in a probe with a distinct spectral signature, enhancing its utility and demonstrating the power of rational design in creating fluorescent tools with bespoke characteristics. nih.gov

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is insufficient publicly available scientific literature to generate the requested article. The name does not appear in established chemical databases or peer-reviewed publications, and the only references found were from sources explicitly excluded by the user's instructions.

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Advanced Methodologies and Research Applications of 5 Saenta X8 Fluorescein

Advanced Spectroscopic and Flow Cytometric Analytical Platforms

Quantification of Transporter Proteins and Ligand-Cell Interactions by Flow Cytometry

5-(Saenta-x8)fluorescein has been identified as a highly specific and high-affinity inhibitor for the nitrobenzylthioinosine (NBTI)-sensitive nucleoside transporter. This property allows it to be a powerful tool for studying the dynamics of these transport proteins.

Research has demonstrated that this compound can effectively inhibit adenosine (B11128) transport. In studies using cultured chromaffin cells, the compound showed an inhibitory constant (Ki) of 4 nM for both adenosine transport and [3H]NBTI binding.

Flow cytometry, a technique that measures and analyzes the physical and chemical characteristics of particles in a fluid as they pass through a laser, has been instrumental in quantifying these interactions. By using this compound as a fluorescent ligand, researchers can directly measure its binding to nucleoside transporters on single cells. These flow cytometric studies have determined a dissociation constant (KD) of 6 nM, indicating a strong binding affinity between the compound and the NBTI-sensitive nucleoside transporters.

Furthermore, these studies have provided insights into the regulation of nucleoside transporters. For instance, the activation of protein kinases A and C was found to cause a 50% reduction in the fluorescence bound to the cells, suggesting a modulation of the transporter's activity or availability. The use of flow cytometry with this compound opens up possibilities for studying nucleoside transport in specific cells within heterogeneous neural populations.

Table 1: Binding Affinity and Inhibition Constants of this compound
ParameterValueCell TypeMethod
Inhibitory Constant (Ki) for Adenosine Transport4 nMCultured Chromaffin CellsCompetitive Binding Assay
Inhibitory Constant (Ki) for [3H]NBTI Binding4 nMCultured Chromaffin CellsCompetitive Binding Assay
Dissociation Constant (KD)6 nMCultured Chromaffin CellsFlow Cytometry

High-Precision Quantification via Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF)

While specific studies detailing the use of this compound with Capillary Electrophoresis with Laser-Induced Fluorescence Detection (CE-LIF) are not prevalent, the technique is highly suitable for the analysis of fluorescein (B123965) derivatives. CE-LIF is recognized as one of the most sensitive analytical separation methods available. nih.gov

The methodology combines the high separation efficiency of capillary electrophoresis with the exceptional sensitivity of laser-induced fluorescence detection. taylorfrancis.com This makes it possible to detect and quantify analytes at extremely low concentrations, often in the parts-per-trillion (ppt) range. nih.gov For a compound like this compound, CE-LIF would offer a platform for high-precision quantification in various biological and environmental samples. The technique's ability to separate the analyte from a complex matrix provides a high degree of specificity, which is crucial for accurate measurements. nih.gov

The principle of CE-LIF involves separating molecules in a narrow capillary tube based on their charge and size under an electric field. nih.gov A focused laser beam excites the fluorescent molecules as they pass a detection window, and the emitted light is captured by a sensitive detector. nih.gov This approach significantly overcomes the sensitivity limitations of traditional UV detection methods in capillary electrophoresis. taylorfrancis.com

Table 2: Key Features of CE-LIF for Fluorescent Compound Analysis
FeatureDescriptionAdvantage
High SensitivityDetection limits can reach the parts-per-trillion (ppt) level. nih.govEnables quantification of trace amounts of substances.
High SpecificitySeparation based on electrophoretic mobility minimizes interference from other matrix components. nih.govEnsures accurate and reliable quantification.
Small Sample VolumeRequires only nanoliter volumes of sample for injection.Ideal for precious or limited biological samples.
Rapid AnalysisSeparations are typically completed within minutes. nih.govAllows for high-throughput analysis.

Contributions to Drug Delivery Research

Studies on Drug Delivery Mechanisms and Distribution

The inherent fluorescence of this compound makes it a valuable probe for investigating drug delivery mechanisms. Its ability to bind with high affinity to specific transporter proteins allows researchers to visualize and track the pathways of molecules into and within cells. By observing the fluorescence, scientists can gain a better understanding of how potential drug molecules are absorbed and distributed in biological systems.

The study of its interaction with nucleoside transporters is a prime example of its application in this field. Understanding how this compound is transported across the cell membrane provides a model for the delivery of other therapeutic agents that may utilize the same transport systems.

Development of Fluorescent Theranostic Systems for Real-time Monitoring

The concept of "theranostics" involves the integration of diagnostic and therapeutic capabilities into a single agent. Fluorescent molecules like fluorescein and its derivatives are being explored for their potential in creating such systems. nih.gov A theranostic agent based on a fluorescein scaffold could allow for real-time visualization of its accumulation in target tissues, such as tumors, while simultaneously delivering a therapeutic payload. nih.govnih.gov

The development of such systems allows for the monitoring of drug delivery and the assessment of therapeutic response in real-time. nih.gov While specific theranostic systems incorporating this compound have not been detailed, the functionalization of the fluorescein core provides a versatile platform for attaching both targeting moieties and therapeutic drugs. This strategy aims to enhance the efficacy of treatments by ensuring the drug reaches its intended target and allowing clinicians to observe its distribution. nih.gov

Environmental Monitoring and Bio-Marker Detection

Application in Tracking Pollutants

Fluorescein and its derivatives are widely used as tracers in environmental studies, particularly in hydrology. wikipedia.org Their strong fluorescence allows for easy detection even at very low concentrations, making them ideal for tracking water flow in groundwater and surface water systems. wikipedia.orgsolinst.com This application can be extended to monitoring the dispersion of pollutants. By introducing a fluorescent tracer like a fluorescein derivative into a contaminated area, researchers can map the plume of pollution and predict its movement. mdpi.com

The use of fluorometers, which can be deployed in the field, allows for real-time tracking of the fluorescent signal. solinst.com While direct applications of this compound in pollutant tracking are not documented, the general principles of using fluorescein derivatives suggest its potential utility in this area. researchgate.net The high sensitivity of fluorescence detection would enable the monitoring of pollutant levels and help in assessing the effectiveness of remediation efforts. nih.gov

Detection of Biological Markers in Complex Mixtures

No research findings or data tables on the application of this compound for the detection of biological markers in complex mixtures could be located in the public domain.

Polymer-Surface Interaction Investigations

There is no available scientific information detailing the use of this compound for probing the adsorption kinetics and surface binding affinity in polymer-surface interaction investigations.

Q & A

Q. Critical adjustments :

  • Dye competition mitigation : Reduce Hoechst-33342 concentration from 10 µM to 1.0 µM and increase 5-(SAENTA-x8)-fluorescein to 80 nM to minimize competitive binding artifacts.
  • Laser configuration : Use a 325 nm helium-cadmium laser for Hoechst-33342 (DNA content) and a 488 nm argon laser for fluorescein.
  • Validation : Confirm specificity by demonstrating NBMPR-sensitive displacement even at elevated fluorescein concentrations. Data should show a 2-fold increase in transporter expression from G1 to G2/M phases .

Advanced: What mechanisms explain contradictory data on es nucleoside transporter expression under different DNA synthesis inhibitors?

Q. Hypothesis-driven analysis :

  • Drug mode of action : Inhibitors of de novo nucleotide synthesis (e.g., hydroxyurea, 5-FU) increase es expression by upregulating salvage pathways. In contrast, direct DNA synthesis inhibitors (e.g., ara-C, aphidicolin) do not alter es levels.
  • dTTP pool sensitivity : 5-FU depletes dTTP, triggering compensatory transporter upregulation, while thymidine (TdR) replenishes dTTP without affecting other pools, thus no change in es expression.
  • Experimental controls : Include dose-response curves and nucleotide pool quantification (e.g., via LC-MS) to correlate transporter activity with metabolic state .

Advanced: How should researchers address variability in 5-(SAENTA-x8)-fluorescein binding affinity across cell lines?

Q. Methodological refinements :

  • Saturation binding assays : Determine Kd values for each cell line using fluorescein concentrations from 1–100 nM. Plot fluorescence intensity vs. concentration to identify saturation points (~5 nM in HL-60 cells).
  • Receptor density calculation : Use the formula Bmax=FmaxFbackgroundFper  receptorB_{max} = \frac{F_{max} - F_{background}}{F_{per \; receptor}}, where FbackgroundF_{background} is NBMPR-treated fluorescence.
  • Cross-validation : Compare with radiolabelled nucleoside uptake assays (e.g., ³H-NBMPR binding) to confirm flow cytometry data .

Advanced: What statistical frameworks are appropriate for analyzing time-resolved es transporter dynamics in response to nucleotide stress?

  • Longitudinal modeling : Use mixed-effects models to account for inter-cell variability in time-course experiments.
  • Cluster analysis : Group cells by phase (G1, S, G2/M) using Hoechst-33342 DNA content and apply ANOVA to compare es expression across phases.
  • Error correction : Apply Bonferroni correction for multiple comparisons (e.g., drug treatments vs. controls). Report 95% confidence intervals for fluorescence intensity ratios .

Methodological: How can researchers ensure reproducibility of 5-(SAENTA-x8)-fluorescein-based assays across laboratories?

  • Protocol standardization : Detail buffer composition (e.g., red-free medium), laser power settings, and gating strategies in supplementary materials.
  • Inter-lab calibration : Share reference cell lines (e.g., K562 or HL-60) pre-stained with 5-(SAENTA-x8)-fluorescein for instrument alignment.
  • Data transparency : Publish raw flow cytometry files (FCS format) and analysis scripts (e.g., R or Python) in public repositories .

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